Cas no 1806883-04-4 (Methyl 2-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-5-carboxylate)

Methyl 2-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-5-carboxylate
-
- Inchi: 1S/C9H8BrF2NO3/c1-16-9(15)4-2-6(14)5(3-10)13-7(4)8(11)12/h2,8,14H,3H2,1H3
- InChI Key: FCUUGGDUVDNLSC-UHFFFAOYSA-N
- SMILES: BrCC1=C(C=C(C(=O)OC)C(C(F)F)=N1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 255
- Topological Polar Surface Area: 59.4
- XLogP3: 1.6
Methyl 2-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029026801-250mg |
Methyl 2-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-5-carboxylate |
1806883-04-4 | 95% | 250mg |
$970.20 | 2022-03-31 | |
Alichem | A029026801-1g |
Methyl 2-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-5-carboxylate |
1806883-04-4 | 95% | 1g |
$3,010.80 | 2022-03-31 | |
Alichem | A029026801-500mg |
Methyl 2-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-5-carboxylate |
1806883-04-4 | 95% | 500mg |
$1,718.70 | 2022-03-31 |
Methyl 2-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-5-carboxylate Related Literature
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
Additional information on Methyl 2-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-5-carboxylate
Methyl 2-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-5-carboxylate (CAS No. 1806883-04-4): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-5-carboxylate, identified by its CAS number 1806883-04-4, is a highly significant intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its utility in the synthesis of various bioactive molecules. The presence of both bromomethyl and difluoromethyl substituents makes it a particularly valuable building block for medicinal chemists seeking to develop novel therapeutic agents.
The bromomethyl moiety in Methyl 2-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-5-carboxylate serves as a versatile handle for further functionalization. This feature is particularly useful in the construction of complex scaffolds, enabling the introduction of additional pharmacophores or modifying existing ones. In contrast, the difluoromethyl group is renowned for its ability to enhance metabolic stability and binding affinity, making it a preferred choice in drug design. These attributes collectively position this compound as a cornerstone in the development of next-generation pharmaceuticals.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds due to their diverse biological activities. Pyridine derivatives, in particular, have been extensively studied for their potential applications in treating a wide range of diseases, including cancer, inflammation, and infectious disorders. Methyl 2-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-5-carboxylate fits seamlessly into this landscape, offering chemists a robust platform for designing innovative drug candidates.
The synthesis of Methyl 2-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-5-carboxylate involves a multi-step process that requires precise control over reaction conditions. The introduction of the bromomethyl group typically involves halogenation techniques, while the incorporation of the difluoromethyl moiety often relies on metal-catalyzed cross-coupling reactions. These synthetic strategies highlight the compound's complexity and underscore the expertise required to produce it in high yields and purity.
The utility of Methyl 2-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-5-carboxylate extends beyond its role as a mere intermediate. Recent studies have demonstrated its potential in generating novel analogs with enhanced pharmacological properties. For instance, researchers have leveraged this compound to develop inhibitors targeting specific enzymes involved in disease pathways. The ability to fine-tune molecular structures through strategic modifications has opened new avenues for therapeutic intervention.
In the context of drug discovery, the integration of computational chemistry and high-throughput screening has revolutionized the process of identifying lead compounds. Methyl 2-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-5-carboxylate has been utilized in virtual screening campaigns to identify potential hits against various biological targets. Its structural features make it an ideal candidate for docking studies, allowing researchers to predict binding interactions with high accuracy. This approach has significantly accelerated the drug development pipeline, reducing both time and cost associated with traditional methods.
The impact of Methyl 2-(bromomethyl strong >)-6-(< strong >difluoromethy l strong >)-3-hydroxypyridine-5-carboxylate is further underscored by its application in clinical research. Several preclinical studies have showcased its efficacy in modulating disease-related pathways. These findings have laid the groundwork for future clinical trials, where this compound could serve as a basis for developing treatments with improved efficacy and safety profiles. The growing body of evidence supporting its therapeutic potential underscores its significance in modern pharmaceutical research.
The future prospects of Methyl 2-(< strong >bromom ethyl strong >)-6-(< strong >difluor om ethyl strong >)-3-hydroxypyridine-5-carboxylate are vast and multifaceted. As our understanding of disease mechanisms continues to evolve, so too will our ability to harness this compound's potential. Advances in synthetic methodologies and biocatalysis are likely to enhance its accessibility, making it an even more indispensable tool for medicinal chemists. Moreover, interdisciplinary collaborations between academia and industry will foster innovative applications, further solidifying its role as a key player in pharmaceutical innovation.
1806883-04-4 (Methyl 2-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-5-carboxylate) Related Products
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 624-75-9(Iodoacetonitrile)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)




